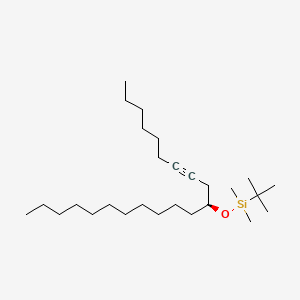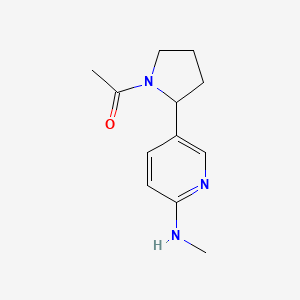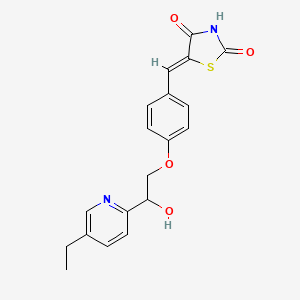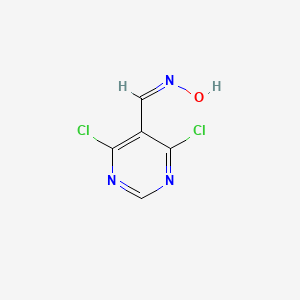
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound typically binds to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride include:
Imatinib: Known for its use in cancer treatment, particularly chronic myelogenous leukemia.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in the development of new drugs and in various research applications .
Propiedades
Fórmula molecular |
C11H23Cl2N3O3 |
|---|---|
Peso molecular |
316.22 g/mol |
Nombre IUPAC |
methyl (4S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C11H21N3O3.2ClH/c1-13-5-7-14(8-6-13)11(16)9(12)3-4-10(15)17-2;;/h9H,3-8,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
Clave InChI |
CNQCCGQCURJBIY-WWPIYYJJSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)N.Cl.Cl |
SMILES canónico |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
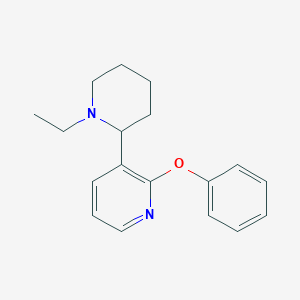
![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)
